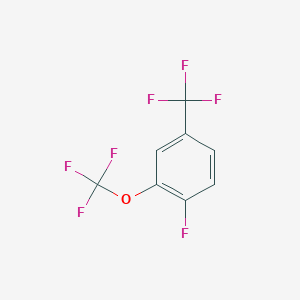
1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7O. This compound is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzene ring, along with a fluorine atom. The unique combination of these functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine atoms to the benzene ring through halogenation reactions.
Trifluoromethylation: Addition of trifluoromethyl groups using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using trifluoromethanol and appropriate catalysts.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom or other substituents can be replaced by nucleophiles.
Oxidation and Reduction: The trifluoromethyl and trifluoromethoxy groups can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Employed in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is primarily determined by its ability to interact with various molecular targets. The presence of fluorine atoms and trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1-Fluoro-2-(trifluoromethoxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Fluoro-4-(trifluoromethyl)benzene: Lacks the trifluoromethoxy group, leading to variations in its applications and interactions.
2-Fluoro-4-(trifluoromethyl)anisole:
The uniqueness of this compound lies in the combined presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct properties that are valuable in various applications.
Eigenschaften
IUPAC Name |
1-fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMYYOPBXPWELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















